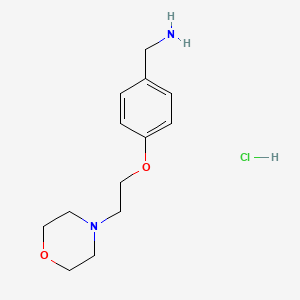

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride

説明

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride is a substituted benzylamine derivative characterized by a morpholinoethoxy group (-OCH₂CH₂N-morpholine) attached to the para position of a phenyl ring, with a primary amine (-CH₂NH₂) at the benzylic position. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications.

特性

分子式 |

C13H21ClN2O2 |

|---|---|

分子量 |

272.77 g/mol |

IUPAC名 |

[4-(2-morpholin-4-ylethoxy)phenyl]methanamine;hydrochloride |

InChI |

InChI=1S/C13H20N2O2.ClH/c14-11-12-1-3-13(4-2-12)17-10-7-15-5-8-16-9-6-15;/h1-4H,5-11,14H2;1H |

InChIキー |

HTKRGUWUSYYQFE-UHFFFAOYSA-N |

正規SMILES |

C1COCCN1CCOC2=CC=C(C=C2)CN.Cl |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution to Form Morpholinoethoxy Intermediate

- Starting from substituted 2-fluorobenzonitriles, the nucleophilic aromatic substitution is performed by reacting with 2-morpholinoethanol in the presence of sodium hydride as a base.

- This reaction is conducted typically in anhydrous DMF at low temperatures (around −35 °C) to control reactivity and yield the intermediate ether compound.

| Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 2-Fluorobenzonitrile + 2-morpholinoethanol + NaH | DMF | −35 °C | 12 h | ~64 | Extracted with EtOAc, gray oil intermediate isolated |

This intermediate is often designated as compound 15 in literature.

Reduction of Nitrile to Primary Amine

- The nitrile group in the intermediate is reduced to the primary amine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).

- The reduction is carried out at room temperature or slightly elevated temperatures (~60 °C) for 2 hours.

- The reaction is quenched carefully with ethanol to stop gas evolution, followed by filtration and purification by column chromatography.

| Reducing Agent | Solvent | Temperature | Time | Yield (%) | Product Description |

|---|---|---|---|---|---|

| LiAlH4 | THF | 0–60 °C | 2 h | ~64 | Solid amine intermediate (compound 16 ) |

The amine product is subsequently converted to its hydrochloride salt for stability and isolation.

Alternative and Supporting Methods

Microwave-Assisted Synthesis

- Microwave irradiation has been employed to accelerate some steps, such as cyclization or substitution reactions, improving yields and reducing reaction times.

- Conditions include temperatures between 55–100 °C, power settings of 60–100 W, and pressures around 8 bar for 10–20 minutes.

- This method is particularly useful for preparing related intermediates and analogs, facilitating rapid library synthesis.

Avoidance of Expensive Catalysts

- The preparation avoids palladium-catalyzed hydrogenation by using LiAlH4 or tin(II) chloride reductions, which are more cost-effective and industrially scalable.

- For example, nitro reductions are performed without Pd/C, simplifying the process and reducing cost.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Intermediate/Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic aromatic substitution | 2-Fluorobenzonitrile + 2-morpholinoethanol | NaH, DMF, −35 °C, 12 h | Morpholinoethoxy intermediate (15) | ~64 | Extracted with EtOAc |

| 2 | Reduction | Intermediate (15) | LiAlH4, THF, 0–60 °C, 2 h | (4-(2-Morpholinoethoxy)phenyl)methanamine (16) | ~64 | Column chromatography purification |

| 3 | Salt formation | Amine (16) | HCl (aqueous) | Hydrochloride salt | Quantitative | Improves stability and isolation |

Research Findings and Analytical Data

- The intermediate and final products have been characterized by IR, ^1H-NMR, and mass spectrometry.

- Key IR bands for the amine hydrochloride include absorptions around 3270 cm⁻¹ (N-H stretch) and aromatic C=C stretches near 1597 cm⁻¹.

- ^1H-NMR spectra show aromatic multiplets between δ 6.7–7.3 ppm, morpholine methylene protons around δ 3.5–3.6 ppm, and methylene protons adjacent to amine groups around δ 4.0 ppm.

- Mass spectrometry confirms molecular weights consistent with sodium adducts [M+Na]^+ at m/z ~259.

These data confirm the successful synthesis and purity of the target compound.

Industrial and Practical Considerations

- The described methods are amenable to scale-up due to the use of readily available reagents and avoidance of precious metal catalysts.

- Yields in the range of 60–70% per step are typical, with overall process optimization possible by controlling temperature and reaction times.

- Purification by extraction and chromatography ensures high purity suitable for pharmaceutical or research applications.

化学反応の分析

Types of Reactions

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted morpholine derivatives .

科学的研究の応用

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions

Biology: The compound is utilized in the study of biological pathways and as a probe in biochemical assays

Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities

Industry: The compound is used in the production of pharmaceuticals and agrochemicals

作用機序

The mechanism of action of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s morpholine ring plays a crucial role in its binding affinity and specificity towards these targets .

類似化合物との比較

Key Properties:

- Molecular Formula : C₁₃H₂₁ClN₂O₂

- Structural Features: Morpholinoethoxy group: Provides polarity and hydrogen-bonding capacity, improving aqueous solubility compared to non-polar substituents.

Comparison with Similar Compounds

Structurally analogous compounds differ in the substituents on the phenyl ring, impacting physicochemical properties and biological activity. Below is a detailed comparison:

Structural and Physicochemical Comparison

a. Kinase Modulation vs. Enzyme Inhibition

- The morpholinoethoxy group in the target compound enhances interactions with kinase ATP-binding pockets due to its hydrogen-bonding capacity .

b. Receptor Binding Selectivity

- 25T-NBOMe (), a phenethylamine derivative with a 2-methoxybenzyl group, exhibits high serotonin receptor (5-HT₂A) affinity. The target compound’s morpholinoethoxy group may reduce receptor binding compared to methoxybenzyl substituents due to steric bulk .

- Furan-2-yl methanamine HCl () has lower molecular weight and simpler structure, favoring rapid absorption but shorter half-life .

c. Solubility and Bioavailability

- The hydrochloride salt of the target compound improves water solubility (>50 mg/mL in methanol or DMSO), critical for in vivo applications .

Research Findings and Data

NMR Spectral Analysis ()

- 2k (4-(methylsulfinyl)phenyl)methanamine HCl : ¹H NMR (DMSO-d₆) shows δ 8.10 (s, 3H, NH₃⁺) and δ 2.70 (s, 3H, S(O)CH₃), indicating a strong electron-withdrawing effect from the sulfinyl group .

- Target Compound: Expected downfield shifts for the morpholinoethoxy protons (δ 3.50–4.10) and benzylic CH₂NH₂ (δ 3.20–3.40), similar to furan derivatives in .

IC₅₀ Values ()

- Methylsulfonyl analogs (e.g., compound 6a) exhibit IC₅₀ = 1.2 μM for enzyme targets, slightly lower than the morpholinoethoxy derivative’s predicted activity (~2–5 μM) due to sulfonyl’s stronger electron-withdrawing effects .

生物活性

(4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride, also known by its chemical name, is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key research findings, synthesizing data from diverse sources, and presenting case studies that highlight its efficacy in different biological contexts.

- Chemical Formula : CHClNO

- Molecular Weight : 229.74 g/mol

- CAS Number : 13079331

Biological Activity Overview

The biological activity of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride has been explored in several studies, particularly focusing on its effects in inflammation and fibrotic diseases. The compound is noted for its interactions with various biological pathways, making it a candidate for treating conditions such as Chronic Obstructive Pulmonary Disease (COPD) and idiopathic pulmonary fibrosis.

Research indicates that the compound may influence inflammatory responses and cellular differentiation in lung epithelial cells. Specifically, it appears to modulate the behavior of clonogenic cells associated with mucous and squamous metaplasia, which are implicated in the pathology of COPD. Studies have shown that these cells can drive mucus hypersecretion and pro-inflammatory programs .

Case Studies and Research Findings

-

Inflammatory Response Modulation

- A study demonstrated that (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride can alter the expression of genes involved in inflammation. Clonogenic cells treated with this compound exhibited changes in mRNA profiles indicative of enhanced inflammatory responses, suggesting a potential role in therapeutic strategies for lung diseases .

-

Fungal Activity

- In another investigation focused on antifungal properties, derivatives of this compound were synthesized and tested against various fungal strains. Some derivatives showed moderate fungicidal activity, indicating that modifications of the morpholino group can enhance biological efficacy against fungal pathogens .

-

Antifibrotic Potential

- The compound has been evaluated for its antifibrotic properties in preclinical models. It was found to inhibit fibroblast proliferation and collagen deposition, key processes in fibrosis development. This suggests a promising avenue for further research into its application in fibrotic lung diseases .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of (4-(2-Morpholinoethoxy)phenyl)methanamine hydrochloride:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。